molecular formula C11H11N3O2S2 B14904256 4-Cyclopropyl-5-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one

4-Cyclopropyl-5-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one

Cat. No.: B14904256
M. Wt: 281.4 g/mol
InChI Key: OBALQGKOTLHFCS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-3-one class, characterized by a five-membered triazole ring fused with a ketone group. The structure includes a cyclopropyl substituent at position 4 and a thioether-linked 2-oxoethyl group bearing a thiophene ring at position 3. These substituents confer unique steric and electronic properties. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., GSK2194069 in ) suggest applications in targeted imaging or enzyme inhibition .

Properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

4-cyclopropyl-3-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C11H11N3O2S2/c15-8(9-2-1-5-17-9)6-18-11-13-12-10(16)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,16)

InChI Key

OBALQGKOTLHFCS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)NN=C2SCC(=O)C3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Application Key Properties
Target Compound 4-Cyclopropyl, 5-(2-oxo-2-(thiophen-2-yl)ethylthio) ~323.4 (calculated) Unknown (inferred FASN/PET imaging) High logP (lipophilic), rigid structure, potential metabolic stability
GSK2194069 () 4-(Benzofuran-6-yl)phenyl, 5-(cyclopropanecarbonyl-pyrrolidinylmethyl) ~503.5 FASN inhibitor, PET tracer High binding affinity, used in prostate cancer imaging
4-(p-Tolyl)-5-(thiophen-2-yl) () 4-p-Tolyl, 5-thiophen-2-yl ~299.4 Not specified (theoretical study) DFT-validated electronic properties, strong IR/NMR correlations
BYH 18636-MMT () 5-Methoxy, 4-methyl ~157.1 Herbicide metabolite Polar, rapid metabolic cleavage

Metabolic Stability

The cyclopropyl group in the target compound may resist oxidative metabolism compared to BYH 18636-MMT, which undergoes rapid demethylation and cleavage . Thiophene rings, however, could introduce hepatotoxicity risks if metabolized to reactive intermediates.

Research Findings and Challenges

  • Structural Advantages : The cyclopropyl-thiophene combination balances lipophilicity and stability, critical for drug penetration and half-life.
  • Gaps in Data: Limited experimental data on the target compound necessitate extrapolation from analogs. For example, thiophene-containing triazolones in were studied via DFT but lack pharmacological validation .
  • Contradictions : While bulky groups (e.g., benzofuran in GSK2194069) improve target binding, they may reduce solubility—a trade-off requiring optimization .

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